Cas no 21133-98-2 (Ethyl 3-(4-Chlorophenyl)-3-hydroxybutanoate)

21133-98-2 structure
Nome del prodotto:Ethyl 3-(4-Chlorophenyl)-3-hydroxybutanoate
Numero CAS:21133-98-2
MF:C12H15ClO3
MW:242.698703050613
MDL:MFCD16756845
CID:267365
PubChem ID:89439
Ethyl 3-(4-Chlorophenyl)-3-hydroxybutanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenepropanoic acid,4-chloro-b-hydroxy-b-methyl-, ethyl ester
- ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate
- Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate
- 21133-98-2
- DTXSID40943462
- NS00051762
- ethyl3-(4-chlorophenyl)-3-hydroxybutanoate
- EN300-252228
- AKTWBLNPMXANJD-UHFFFAOYSA-N
- SCHEMBL1349277
- EINECS 244-235-9
- AKOS011682291
- Ethyl 3-(4-Chlorophenyl)-3-hydroxybutanoate
-
- MDL: MFCD16756845
- Inchi: InChI=1S/C12H15ClO3/c1-3-16-11(14)8-12(2,15)9-4-6-10(13)7-5-9/h4-7,15H,3,8H2,1-2H3
- Chiave InChI: AKTWBLNPMXANJD-UHFFFAOYSA-N
- Sorrisi: CCOC(CC(C1=CC=C(Cl)C=C1)(C)O)=O
Proprietà calcolate
- Massa esatta: 242.07105
- Massa monoisotopica: 242.071
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 236
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.5Ų
- XLogP3: 2.1
Proprietà sperimentali
- Densità: 1.201
- Punto di ebollizione: 359°Cat760mmHg
- Punto di infiammabilità: 170.9°C
- Indice di rifrazione: 1.526
- PSA: 46.53
Ethyl 3-(4-Chlorophenyl)-3-hydroxybutanoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B126883-100mg |
Ethyl 3-(4-Chlorophenyl)-3-hydroxybutanoate |
21133-98-2 | 100mg |
$ 230.00 | 2022-06-07 | ||
Enamine | EN300-252228-0.5g |
ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate |
21133-98-2 | 95% | 0.5g |
$407.0 | 2024-06-19 | |
Enamine | EN300-252228-0.1g |
ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate |
21133-98-2 | 95% | 0.1g |
$152.0 | 2024-06-19 | |
Aaron | AR00BRXO-250mg |
ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate |
21133-98-2 | 95% | 250mg |
$322.00 | 2025-01-24 | |
Enamine | EN300-252228-10g |
ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate |
21133-98-2 | 95% | 10g |
$2269.0 | 2023-09-14 | |
Aaron | AR00BRXO-1g |
ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate |
21133-98-2 | 95% | 1g |
$751.00 | 2025-01-24 | |
1PlusChem | 1P00BRPC-50mg |
ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate |
21133-98-2 | 95% | 50mg |
$148.00 | 2025-02-25 | |
1PlusChem | 1P00BRPC-250mg |
ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate |
21133-98-2 | 95% | 250mg |
$275.00 | 2025-02-25 | |
1PlusChem | 1P00BRPC-1g |
ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate |
21133-98-2 | 95% | 1g |
$622.00 | 2025-02-25 | |
1PlusChem | 1P00BRPC-10g |
ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate |
21133-98-2 | 95% | 10g |
$2867.00 | 2023-12-19 |
Ethyl 3-(4-Chlorophenyl)-3-hydroxybutanoate Letteratura correlata
-
1. Book reviews
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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